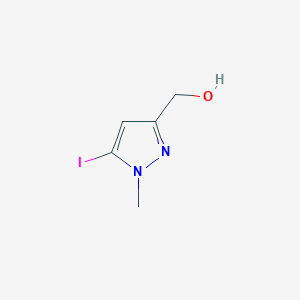

(5-iodo-1-methyl-1H-pyrazol-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-iodo-1-methylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2O/c1-8-5(6)2-4(3-9)7-8/h2,9H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDRHQVDOVBWJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CO)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for the 5 Iodo 1 Methyl 1h Pyrazol 3 Yl Methanol Scaffold and Analogues

General Approaches to Pyrazole (B372694) Ring Construction.

The formation of the pyrazole ring is a foundational step in the synthesis of the target compound and its analogues. Several robust methods have been developed over the years, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Cyclocondensation Reactions: Historical and Modern Perspectives.

Cyclocondensation reactions represent the most classical and widely employed method for pyrazole synthesis. nih.gov The core principle involves the reaction of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative.

Knorr Pyrazole Synthesis: The historical cornerstone of pyrazole synthesis is the Knorr reaction, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov This method's primary limitation can be the formation of regioisomeric mixtures when unsymmetrical 1,3-dicarbonyls and substituted hydrazines are used. nih.gov Modern advancements have focused on improving regioselectivity. For instance, Gosselin and coworkers described a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles by reacting 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide, achieving high yields. mdpi.com

Reactions with α,β-Unsaturated Carbonyls: Another significant cyclocondensation approach utilizes α,β-unsaturated carbonyl compounds. These reactions typically proceed through a Michael addition of the hydrazine, followed by cyclization and dehydration (or elimination of a leaving group) to form the pyrazole ring. mdpi.commdpi.com The reaction of α,β-unsaturated ketones with hydrazine derivatives initially forms pyrazolines, which can then be oxidized to pyrazoles. mdpi.com If the α,β-unsaturated carbonyl contains a leaving group at the β-position, pyrazoles can be formed directly through an addition-elimination mechanism. mdpi.com

| Starting Materials | Reaction Type | Key Features | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl compounds and Hydrazines | Knorr Synthesis | Classic method, potential for regioisomeric mixtures. | nih.gov |

| α,β-Unsaturated Carbonyls and Hydrazines | Michael Addition-Cyclization | Forms pyrazolines as intermediates which are then oxidized. | mdpi.commdpi.com |

| Acetylenic Ketones and Hydrazines | Cyclocondensation | A long-established method that can also lead to regioisomeric mixtures. | mdpi.com |

Multicomponent Reaction (MCR) Methodologies for Pyrazole Synthesis.

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single pot by combining three or more starting materials. acs.orgnih.gov This approach offers advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds. nih.gov

Several MCR strategies have been developed for pyrazole synthesis. A common approach involves the in-situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. nih.gov For example, a three-component reaction between an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Similarly, reactions involving aldehydes, malononitrile, and hydrazines are also well-established for the synthesis of 5-aminopyrazoles. beilstein-journals.org The use of catalysts, such as ytterbium(III) perfluorooctanoate (Yb(PFO)₃), can enhance the efficiency of these reactions. beilstein-journals.org Green chemistry principles have also been incorporated into MCRs for pyrazole synthesis, for instance, by using water as a solvent and employing recyclable catalysts. nih.gov

1,3-Dipolar Cycloaddition Routes to Pyrazoles.

The 1,3-dipolar cycloaddition reaction is another fundamental and versatile method for constructing the pyrazole ring. nih.gov This approach involves the reaction of a 1,3-dipole, typically a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon double or triple bond. acs.orgrsc.org

A significant advantage of this method is the ability to prepare pyrazoles that might be difficult to access through cyclocondensation routes. acs.org One-pot procedures have been developed where the diazo compound is generated in situ from stable precursors like tosylhydrazones, thus avoiding the need to handle potentially hazardous diazo compounds. acs.org The reaction of in situ generated diazo compounds with terminal alkynes regioselectively furnishes 3,5-disubstituted pyrazoles. acs.org The regioselectivity of these cycloadditions is influenced by both steric and electronic factors of the reactants. acs.org

Introduction and Regioselective Placement of the Iodine Substituent.

Once the pyrazole core is assembled, the next critical step is the regioselective introduction of the iodine atom at the C5 position. Electrophilic iodination is the most common strategy for this transformation.

Electrophilic Iodination of Pyrazoles: Reagents and Conditions (e.g., I₂/NaI, I₂/CAN, NIS, Nitrogen Triiodide).

The direct iodination of pyrazoles typically occurs at the C4 position, which is the most electron-rich and sterically accessible position. researchgate.net Therefore, to achieve iodination at the C5 position, the C4 position must be blocked, or reaction conditions that favor C5 functionalization must be employed.

Common electrophilic iodinating agents include:

Molecular Iodine (I₂) with an Oxidant: Systems such as iodine in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective for the iodination of pyrazoles. rsc.orgnih.gov This method has been shown to be highly regioselective for the C4 position in unblocked pyrazoles. rsc.orgnih.gov

N-Iodosuccinimide (NIS): NIS is a mild and convenient source of electrophilic iodine and is widely used for the iodination of various heterocycles, including pyrazoles. mdpi.com

Iodine Monochloride (ICl): This reagent is a more reactive source of electrophilic iodine and can be used for less reactive substrates.

Nitrogen Triiodide (NI₃): A novel and convenient method for the iodination of pyrazoles utilizes the in-situ formation of nitrogen triiodide. sciforum.net This reagent has shown potential for C-I bond formation on pyrazole derivatives. sciforum.net

To achieve C5 iodination, one strategy involves the lithiation of the pyrazole ring at the C5 position using a strong base like n-butyllithium, followed by quenching the resulting anion with molecular iodine. This approach provides excellent regioselectivity for the C5 position. rsc.orgnih.gov

| Reagent/System | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| I₂/Ceric Ammonium Nitrate (CAN) | MeCN, reflux | Highly regioselective for C4-iodination. | rsc.orgnih.gov |

| n-BuLi then I₂ | THF, -78 °C to rt | Exclusive C5-iodination via lithiation. | rsc.orgnih.gov |

| N-Iodosuccinimide (NIS) | Acidic media (e.g., H₂SO₄, AcOH) | Effective for iodination, regioselectivity depends on substrate. | mdpi.com |

| Nitrogen Triiodide (in situ) | - | A newer method for C-I bond formation on pyrazoles. | sciforum.net |

Metal-Free and Green Chemistry Approaches for Iodination.

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. This has led to the exploration of metal-free and green chemistry approaches for the iodination of pyrazoles.

One such method involves the use of molecular iodine in combination with hydrogen peroxide in water. researchgate.netresearchgate.net This system is highly efficient for the regioselective 4-iodination of pyrazoles and generates water as the only byproduct, making it a very green protocol. researchgate.netresearchgate.net Another metal-free approach utilizes molecular iodine as a catalyst for the synthesis of fully substituted pyrazoles through a three-component annulation, demonstrating the versatility of iodine in promoting complex transformations. nih.govacs.orgrsc.org

Electrochemical Iodination Techniques for Pyrazole Derivatives

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants for the halogenation of heterocyclic compounds. nih.govchim.it Anodic oxidation has been successfully applied to the iodination of various pyrazole derivatives. youtube.com The process is typically carried out in a divided cell with a platinum anode under galvanostatic electrolysis conditions. nih.gov Alkali metal iodides, such as potassium iodide (KI), serve as the iodine source in aqueous solutions. nih.govyoutube.com

The efficiency and regioselectivity of electrochemical iodination are highly dependent on the nature and position of substituents on the pyrazole ring. youtube.com Electron-donating groups on the pyrazole nucleus generally facilitate the reaction, leading to higher yields of the corresponding 4-iodopyrazoles. For instance, 3,5-dimethylpyrazole (B48361) undergoes electrochemical iodination to afford the 4-iodo derivative in 86% yield. youtube.com In contrast, pyrazoles bearing electron-withdrawing groups, such as a nitro or carboxylic acid group, show lower reactivity, resulting in significantly reduced yields. youtube.com This methodology predominantly favors iodination at the C-4 position of the pyrazole ring due to its high electron density. nih.govchim.it

| Substrate | Conditions | Product | Yield (%) | Reference |

| Pyrazole | Pt-anode, aq. KI | 4-Iodopyrazole | 57 | youtube.com |

| 3,5-Dimethylpyrazole | Pt-anode, aq. KI | 4-Iodo-3,5-dimethylpyrazole | 86 | youtube.com |

| 1-Methylpyrazole | Pt-anode, aq. KI | 4-Iodo-1-methylpyrazole | 5 | youtube.com |

| 1,3-Dimethylpyrazole | Pt-anode, aq. KI | 4-Iodo-1,3-dimethylpyrazole | 35 | youtube.com |

| 3-Nitropyrazole | Pt-anode, aq. KI | 4-Iodo-3-nitropyrazole | 2 | youtube.com |

| Pyrazole-3-carboxylic acid | Pt-anode, aq. KI | 4-Iodopyrazole-3-carboxylic acid | 30 | youtube.com |

Strategies for Achieving C-5 Regioselectivity in Iodopyrazoles

Achieving regioselective iodination at the C-5 position of the pyrazole ring, as required for the target scaffold, necessitates overcoming the inherent electronic preference for substitution at C-4. A highly effective strategy involves the direct ortho-metalation (DoM) of the pyrazole ring followed by quenching with an iodine source. mdpi.comnih.gov

This method leverages the increased acidity of the C-5 proton in N-substituted pyrazoles. mdpi.com Treatment of a 1-substituted pyrazole with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) results in selective deprotonation at the C-5 position to form a lithium pyrazolide intermediate. mdpi.comnih.gov This intermediate can then be trapped with elemental iodine (I₂) to exclusively yield the 5-iodo derivative. mdpi.comnih.gov This approach has been successfully applied to a range of 1-aryl-3-(trifluoromethyl)-1H-pyrazoles, affording the corresponding 5-iodo products in good to excellent yields (65-89%). mdpi.com The high regioselectivity is a direct consequence of the directed lithiation at the most acidic C-H bond adjacent to the N-1 substituent. In contrast, methods employing oxidants like ceric ammonium nitrate (CAN) with iodine typically lead to the formation of the isomeric 4-iodides. mdpi.comnih.gov

| Starting Pyrazole | Base / Conditions | Iodine Source | Product | Yield (%) | Reference |

| 1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | n-BuLi, THF, -78 °C to rt | I₂ in THF | 5-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | 86 | mdpi.comnih.gov |

| 1-phenyl-3-(trifluoromethyl)-1H-pyrazole | n-BuLi, THF, -78 °C to rt | I₂ in THF | 5-Iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | 89 | mdpi.com |

| 1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole | n-BuLi, THF, -78 °C to rt | I₂ in THF | 1-(4-chlorophenyl)-5-iodo-3-(trifluoromethyl)-1H-pyrazole | 81 | mdpi.com |

Methods for Introducing the Hydroxymethyl Group at the Pyrazole C-3 Position

The introduction of a hydroxymethyl group at the C-3 position can be accomplished either by modifying a pre-existing pyrazole core or by incorporating the functional group during the initial ring-forming reaction.

A common and reliable method for installing a hydroxymethyl group at C-3 involves the reduction of a corresponding C-3 carboxylic acid or its ester derivative. The synthesis of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile illustrates this approach. mdpi.com The synthesis begins with a pre-formed pyrazole, such as diethyl 1H-pyrazole-3,5-dicarboxylic acid. The N-1 position is first methylated, and subsequent chemical transformations yield a methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate intermediate. mdpi.com The final step involves the selective reduction of the ester group at the C-3 position. Reagents such as lithium borohydride (B1222165) (LiBH₄) are effective for this transformation, converting the methyl carboxylate into the desired hydroxymethyl group while leaving the nitrile at C-5 intact. mdpi.com This strategy allows for the late-stage introduction of the hydroxymethyl moiety from a more stable and accessible carboxylic acid precursor.

The most fundamental method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. To incorporate the hydroxymethyl group directly during ring formation, a 1,3-dicarbonyl equivalent bearing this moiety is required.

The synthesis would proceed by reacting a precursor such as 4-hydroxy-1,1-dialkoxybutan-2-one or a related β-keto aldehyde equivalent with methylhydrazine. In this precursor, the hydroxymethyl group is attached to what will become the C-3 position of the pyrazole ring, while the keto and protected aldehyde functionalities serve as the electrophilic centers for condensation with the two nitrogen atoms of methylhydrazine. The regioselectivity of the cyclization is governed by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov This approach builds the desired C-3 functionalization directly into the pyrazole core during its construction.

N-Methylation of Pyrazole Nitrogen Atoms

For asymmetrically substituted pyrazoles, selective alkylation at one of the two ring nitrogen atoms presents a significant synthetic challenge, often resulting in a mixture of N-1 and N-2 isomers.

To overcome the challenge of non-selective methylation, a novel strategy employing sterically demanding α-halomethylsilanes as "masked" methylating agents has been developed. This method provides a high degree of N-1 regioselectivity across a range of pyrazole substrates. The reaction proceeds in two steps: a highly regioselective N-alkylation followed by a protodesilylation.

The initial N-alkylation with a bulky reagent like (chloromethyl)trimethylsilane or (iodomethyl)di-tert-butyl(methyl)silane is directed by steric hindrance, favoring reaction at the less sterically encumbered nitrogen atom to give the N-1 silylmethylpyrazole intermediate. This intermediate is then treated with a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF), in the presence of water to cleave the silyl (B83357) group, yielding the final N-1 methylpyrazole. This technique has demonstrated excellent selectivity, achieving N1:N2 regioisomeric ratios from 92:8 to greater than 99:1.

| Pyrazole Substrate | Alkylating Agent | Conditions | N1:N2 Ratio | Reference |

| 3-Phenylpyrazole | (Iodomethyl)di-tert-butyl(methyl)silane, then TBAF | K₂CO₃, DMF | >99:1 | |

| 3-(2-Thienyl)pyrazole | (Iodomethyl)di-tert-butyl(methyl)silane, then TBAF | K₂CO₃, DMF | >99:1 | |

| 3-(Pyridin-2-yl)pyrazole | (Iodomethyl)di-tert-butyl(methyl)silane, then TBAF | K₂CO₃, DMF | >99:1 | |

| 4-Bromopyrazole | (Iodomethyl)di-tert-butyl(methyl)silane, then TBAF | K₂CO₃, DMF | 93:7 | |

| 3-(2-Methoxyphenyl)pyrazole | (Iodomethyl)di-tert-butyl(methyl)silane, then TBAF | K₂CO₃, DMF | 92:8 |

Protective Group Chemistry in the Synthesis of N-Substituted Pyrazoles

The regioselective synthesis of N-substituted pyrazoles, such as the 1-methyl derivative in the target compound, can be challenging due to the presence of two reactive nitrogen atoms in the pyrazole ring. Protective group chemistry offers a powerful tool to control the regioselectivity of N-alkylation and other modifications.

The use of protecting groups can direct the substitution to the desired nitrogen atom. For instance, the SEM (2-(trimethylsilyl)ethoxymethyl) group has been effectively used in pyrazole chemistry. It allows for the regioselective C-H arylation and subsequent N-alkylation. nih.gov A "SEM switch" strategy can even be employed to transpose the protecting group from one nitrogen to the other, enabling functionalization at positions that were previously less reactive. nih.gov Another common protecting group is the tetrahydropyranyl (THP) group, which can be introduced under solvent- and catalyst-free conditions, aligning with green chemistry principles. rsc.org The N-vinyl group has also been explored as a protective group in the preparation of 3(5)-substituted pyrazoles. researchgate.net The tert-Butoxycarbonyl (Boc) group is another widely used protecting group for nitrogen in heterocyclic compounds, including pyrazoles, and its selective deprotection can be achieved under specific basic conditions. arkat-usa.org

In the context of synthesizing (5-iodo-1-methyl-1H-pyrazol-3-yl)methanol, a plausible strategy would involve the initial protection of the pyrazole nitrogen, followed by regioselective iodination at the C5 position and functionalization at the C3 position to introduce the methanol (B129727) moiety. Subsequent methylation of the desired nitrogen and final deprotection would yield the target compound. The choice of protecting group would be crucial and would depend on its compatibility with the planned reaction conditions for iodination and side-chain introduction.

| Protective Group | Introduction Conditions | Deprotection Conditions | Key Features |

| SEM | SEM-Cl, base | TBAF or acid | Enables regioselective C-H functionalization and "SEM switch" strategy. nih.gov |

| THP | Dihydropyran, solvent/catalyst-free | Acidic conditions | Green protection method; allows for thermal isomerization of isomers. rsc.org |

| Boc | Boc anhydride | NaBH4 in EtOH (selective for some heterocycles) or acidic conditions | Widely used; orthogonal to many other protecting groups. arkat-usa.org |

| N-Vinyl | Various methods including reaction with acetylenes | Not specified as a primary deprotection strategy in the context | Can be used for further transformations via the vinyl group. researchgate.net |

Advanced Synthetic Methodologies for Pyrazole Systems

Recent advancements in synthetic methodologies have focused on improving the efficiency, safety, and sustainability of chemical processes. These modern approaches are highly applicable to the synthesis of complex heterocyclic systems like pyrazoles.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including pyrazoles. nih.govgalchimia.com This methodology offers several advantages over traditional batch processes, such as enhanced safety, better heat and mass transfer, improved reaction control, and the potential for straightforward scalability. galchimia.comnih.gov

For pyrazole synthesis, flow chemistry enables the safe handling of hazardous intermediates like diazonium salts and hydrazines by generating and consuming them in situ. nih.gov Multistep syntheses can be "telescoped" into a single continuous process, avoiding the isolation of intermediates and reducing reaction times. nih.gov For example, a four-step synthesis of pyrazoles from anilines has been demonstrated in a continuous flow setup. nih.gov Another approach involves the sequential copper-mediated alkyne homocoupling and hydroamination in a flow system to produce 3,5-disubstituted pyrazoles. rsc.org The synthesis of 1,4-disubstituted pyrazoles has also been achieved in continuous flow using silica-supported copper catalysts. rsc.org

| Flow Chemistry Application | Key Advantages | Relevant Examples |

| Multistep Pyrazole Synthesis | In situ generation of hazardous intermediates, reduced reaction times, process intensification. nih.gov | Four-step conversion of anilines to pyrazoles. nih.gov |

| Sequential Reactions | Avoids isolation of intermediates, improved efficiency. rsc.org | Alkyne homocoupling and hydroamination for 3,5-disubstituted pyrazoles. rsc.org |

| Catalyst Integration | Use of packed-bed reactors with solid-supported catalysts for easy separation and reuse. rsc.org | Silica-supported copper catalysts for cycloaddition reactions. rsc.org |

| Rapid Library Synthesis | Modular setup allows for quick variation of substituents. nih.gov | Synthesis of highly functionalized fluorinated pyrazoles and pyrazolines. nih.gov |

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.net This involves the use of greener solvents (like water or ethanol), catalysts, and energy sources (such as microwave or ultrasound irradiation), as well as designing reactions with high atom economy. researchgate.netthieme-connect.com

For pyrazole synthesis, numerous green protocols have been developed. These include multicomponent reactions in aqueous media, which offer high efficiency and reduce the use of toxic solvents. researchgate.netacs.org Solvent-free reaction conditions, often assisted by grinding or microwave irradiation, provide another environmentally benign alternative. researchgate.netnih.gov The use of recyclable catalysts is also a key aspect of green pyrazole synthesis. researchgate.net

In the synthesis of this compound, green chemistry principles could be applied by, for example, using a water-based system for the initial pyrazole formation, employing a recyclable catalyst for the iodination step, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.

| Green Chemistry Approach | Description | Benefits |

| Aqueous Media Synthesis | Using water as a solvent for multicomponent reactions to form the pyrazole ring. thieme-connect.comacs.org | Reduced use of volatile organic compounds, improved safety. researchgate.net |

| Microwave/Ultrasound-Assisted Synthesis | Employing alternative energy sources to accelerate reactions. researchgate.netnih.gov | Faster reaction rates, often higher yields, and reduced energy consumption. nih.gov |

| Solvent-Free Reactions | Conducting reactions without a solvent, often with grinding or heating. researchgate.net | Elimination of solvent waste, simplified workup procedures. researchgate.net |

| Recyclable Catalysts | Using catalysts that can be easily recovered and reused. researchgate.net | Reduced waste and cost. researchgate.net |

Nano-catalysis has emerged as a highly efficient approach in organic synthesis due to the high surface-area-to-volume ratio of nanoparticles, which often leads to enhanced catalytic activity and selectivity. taylorfrancis.com Nanocatalysts can be either homogeneous or heterogeneous, with the latter being particularly advantageous for ease of separation and recyclability. taylorfrancis.com

Various nanocatalysts have been successfully employed in the synthesis of pyrazole derivatives. For instance, nano-ZnO has been used as an eco-friendly catalyst for the condensation reaction to form pyrazoles in aqueous media. researchgate.net Graphene oxide nanoparticles have also been demonstrated as an effective Lewis base catalyst for pyrazole synthesis. ajgreenchem.com Furthermore, magnetic nanoparticles, such as those based on iron oxide, can be functionalized to create highly active and easily recoverable catalysts for the synthesis of complex pyrazole systems like pyrano[2,3-c]pyrazoles. tandfonline.com

For the synthesis of the target iodo-pyrazole, a nano-catalyst could potentially be developed for the iodination step, offering high efficiency and selectivity under mild reaction conditions. The use of a magnetic nanocatalyst would also simplify the purification process, aligning with green chemistry principles.

| Nanocatalyst | Application in Pyrazole Synthesis | Advantages |

| Nano-ZnO | Condensation of 1,3-dicarbonyl compounds with hydrazines. researchgate.net | Eco-friendly, efficient in aqueous media. researchgate.net |

| Graphene Oxide Nanoparticles | Lewis base catalyzed synthesis of pyrazoles. ajgreenchem.com | High yields, rapid reactions, recyclable catalyst. ajgreenchem.com |

| Magnetic Nanoparticles (e.g., Fe3O4-based) | Synthesis of fused pyrazole systems like pyrano[2,3-c]pyrazoles. tandfonline.com | Easy recovery using an external magnet, high stability and reusability. tandfonline.com |

| Cobalt Oxide Nanoparticles | Microwave-assisted synthesis of substituted pyrazoles. pharmacognosyjournal.net | Efficient under microwave irradiation in a green solvent. pharmacognosyjournal.net |

Chemical Reactivity and Transformation of 5 Iodo 1 Methyl 1h Pyrazol 3 Yl Methanol and Its Analogues

Transition Metal-Catalyzed Cross-Coupling Reactions of 5-Iodopyrazoles

The iodine atom attached to the pyrazole (B372694) ring is an excellent leaving group for various transition metal-catalyzed cross-coupling reactions. This functionality provides a powerful tool for constructing new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this scaffold.

Carbon-Carbon Bond Formation: Suzuki-Miyaura and Sonogashira Coupling

Palladium-catalyzed cross-coupling reactions are among the most effective methods for forming carbon-carbon bonds with 5-iodopyrazoles. The Suzuki-Miyaura and Sonogashira reactions, in particular, have been successfully applied to pyrazole systems to introduce aryl, heteroaryl, and alkynyl moieties.

The Suzuki-Miyaura coupling involves the reaction of the 5-iodopyrazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. semanticscholar.org For instance, 1-aryl-3-(trifluoromethyl)-5-iodopyrazoles have been successfully coupled with phenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base to yield the corresponding 5-phenylated derivatives. umich.edu While effective, Suzuki-Miyaura reactions with iodopyrazoles can sometimes be complicated by a competing dehalogenation side reaction, which reduces the yield of the desired coupled product. researchgate.net

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the 5-iodopyrazole with a terminal alkyne. organic-chemistry.orgchim.it This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orgnih.gov For example, 1,3-disubstituted-5-chloro-4-iodopyrazoles react selectively at the iodine position with phenylacetylene (B144264) under standard Sonogashira conditions—using PdCl₂(PPh₃)₂, CuI, and Et₃N—to produce 5-chloro-4-(phenylethynyl)pyrazoles in good yields. nih.gov This methodology has been instrumental in synthesizing precursors for more complex heterocyclic systems, such as thieno[2,3-c]pyrazoles. nih.gov The reaction's utility extends to various substituted iodopyrazoles, making it a cornerstone for introducing alkynyl groups onto the pyrazole core. nih.govorganic-chemistry.org

Table 1: Examples of C-C Cross-Coupling Reactions on Iodopyrazoles

| Starting Material | Coupling Partner | Reaction Type | Catalyst System | Base | Solvent | Yield | Ref |

| 1-Aryl-3-CF₃-5-iodopyrazole | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 62% | umich.edu |

| 1-Aryl-3-CF₃-5-iodopyrazole | Phenylacetylene | Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65% | umich.edu |

| 1,3-Disubstituted-5-chloro-4-iodopyrazole | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Good | nih.gov |

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole derivatives | Phenylacetylene | Sonogashira | Not specified | Not specified | Not specified | Good | uu.nl |

Carbon-Heteroatom Bond Formation: C-O, C-N, and C-S Coupling Reactions

The formation of bonds between the pyrazole C5 carbon and heteroatoms like oxygen, nitrogen, and sulfur is crucial for synthesizing molecules with diverse biological and material properties. nih.govresearchgate.net Several named reactions, often catalyzed by copper or palladium, are employed for this purpose.

C-N Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for coupling aryl halides with amines. wikipedia.orglibretexts.org This reaction has been applied to halo-pyrazoles, allowing for the introduction of primary and secondary amines at specific positions on the pyrazole ring. nih.gov The choice of palladium catalyst and ligand is critical for achieving high efficiency and can be tailored to the specific substrates. nih.govwikipedia.org An alternative, copper-catalyzed approach is the Chan-Lam coupling , which typically uses arylboronic acids as the coupling partner for amines. organic-chemistry.orgwikipedia.org This method is advantageous as it can often be performed under milder conditions, even open to the air. wikipedia.orgresearchgate.net

C-O Bond Formation: The classic Ullmann condensation uses a stoichiometric or catalytic amount of copper to couple aryl halides with alcohols or phenols, forming diaryl ethers. wikipedia.orgmdpi.com While traditional Ullmann reactions require high temperatures, modern variations with soluble copper catalysts and specific ligands have made the conditions milder. wikipedia.orgnih.gov Like C-N coupling, the Chan-Lam reaction also provides a route to C-O bond formation by coupling arylboronic acids with alcohols. organic-chemistry.org

C-S Bond Formation: Copper-catalyzed cross-coupling reactions are also effective for creating aryl-sulfur bonds. uu.nl The reaction of an aryl iodide, such as a 5-iodopyrazole, with a thiol in the presence of a copper(I) catalyst and a base provides a direct route to the corresponding aryl thioether. uu.nlrsc.org These reactions are often performed under ligand-free conditions, simplifying the procedure. uu.nl

Transformations of the Hydroxymethyl Group

The hydroxymethyl group at the C3 position of (5-iodo-1-methyl-1H-pyrazol-3-yl)methanol is a versatile functional handle that can undergo a variety of transformations, including oxidation, reduction, and substitution reactions.

Oxidation and Reduction Reactions

The primary alcohol of the hydroxymethyl group can be readily oxidized to form a pyrazole-3-carbaldehyde or further to a pyrazole-3-carboxylic acid. Common oxidizing agents for this transformation include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and iron(III) chloride. semanticscholar.orgmdpi.com For example, various (1,3-diaryl-1H-pyrazol-4-yl)methanol analogues are oxidized to the corresponding aldehydes in good yields using FeCl₃·6H₂O. semanticscholar.org Similarly, LiAlH₄-reduced pyrazole esters, which form hydroxymethyl pyrazoles, can be subsequently oxidized with PCC to yield the desired formylpyrazoles. mdpi.com

Conversely, the corresponding pyrazole-3-carboxylic acid or its ester derivative can be reduced to regenerate the hydroxymethyl group. chim.it Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are typically used for this purpose. semanticscholar.orgmdpi.com For instance, esters of 1-aryl-5-ferrocenyl-1H-pyrazole-3-carboxylic acids are effectively reduced to the corresponding hydroxymethyl alcohols using LiAlH₄. semanticscholar.org

Derivatization to Ethers and Esters

The hydroxyl group can be converted into an ether or an ester through standard synthetic methodologies. Etherification can be achieved via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification is typically accomplished by reacting the alcohol with a carboxylic acid (Fischer esterification), an acid chloride, or an acid anhydride. For example, methyl 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionate has been synthesized as the methyl ester of the corresponding carboxylic acid, demonstrating the straightforward nature of ester formation in pyrazole systems. nih.gov

Nucleophilic Displacement Reactions

For the hydroxymethyl group to participate in nucleophilic displacement reactions, the hydroxyl moiety must first be converted into a better leaving group. A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. nih.govmasterorganicchemistry.com The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles.

Alternatively, the alcohol can be converted directly into a halide. For example, treatment of hydroxymethylpyrazoles with thionyl chloride (SOCl₂) effectively replaces the -OH group with a -Cl atom. umich.edu The resulting chloromethyl pyrazole is a reactive electrophile that can undergo subsequent nucleophilic substitution. For instance, it can react with triphenylphosphine (B44618) to form a phosphonium (B103445) salt, which is a key intermediate in the Wittig reaction for alkene synthesis. umich.edu

Reactivity at Other Positions and Nitrogen Atoms of the Pyrazole Ring

The reactivity of the pyrazole ring in this compound and its analogues is dictated by the electronic properties of the heterocyclic system. The pyrazole scaffold contains two nitrogen atoms and three carbon atoms, creating a five-membered aromatic ring. nih.gov One nitrogen atom is a pyrrole-like, electron-donating nitrogen, while the other is a pyridine-like, electron-withdrawing nitrogen. nih.gov This arrangement results in a non-uniform distribution of electron density, which governs the ring's behavior in chemical transformations. The carbon atoms at positions 3 and 5 are relatively electron-deficient, while the carbon at position 4 is electron-rich, making it the primary site for electrophilic attack. nih.govpharmaguideline.com Conversely, the pyridine-like sp²-hybridized nitrogen atom acts as a nucleophilic center, crucial for its role in coordination chemistry. nih.gov

Electrophilic Aromatic Substitution Patterns

In the pyrazole ring, electrophilic aromatic substitution predominantly occurs at the C4 position. pharmaguideline.comscribd.com The electron-donating effect of the "pyrrole-like" N1 nitrogen and the electron-withdrawing effect of the "pyridine-like" N2 nitrogen combine to increase the electron density at the C4 carbon, making it the most nucleophilic position on the ring. pharmaguideline.comrrbdavc.org Electrophilic attack at the C3 or C5 positions is highly unfavorable as it would generate a highly unstable positively charged azomethine intermediate. rrbdavc.org Consequently, reactions such as nitration, sulfonation, halogenation, and formylation proceed with high regioselectivity at the C4 position. scribd.com

For the specific compound this compound, the C4 position is unsubstituted and thus remains the most probable site for electrophilic substitution. The substituents at C5 (iodo), N1 (methyl), and C3 (hydroxymethyl) will exert electronic and steric influences, but the inherent reactivity of the pyrazole nucleus strongly directs incoming electrophiles to C4. Research on other substituted pyrazoles confirms that electrophilic substitution of a hydrogen atom occurs almost exclusively at the C4 atom of the five-membered ring. researchgate.net

Below is a table summarizing common electrophilic substitution reactions on the pyrazole ring, illustrating the reagents, the active electrophile, and the typical product formed at the C4 position.

| Reaction | Reagents | Electrophile | Position | Product |

|---|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C-4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | C-4 | Pyrazole-4-sulfonic acid |

| Azo Coupling | Ar-N₂⁺Cl⁻ (diazonium salt), mild base | Ar-N₂⁺ | C-4 | 4-Arylazopyrazole |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Vilsmeier reagent (Cl-CH=NMe₂⁺) | C-4 | Pyrazole-4-carbaldehyde |

| Reimer-Tiemann Reaction | CHCl₃ + NaOH (aq) | :CCl₂ (dichlorocarbene) | C-4 | 4-Dichloromethylpyrazole |

Coordination Chemistry of Pyrazole Ligands

The nitrogen atoms in the pyrazole ring, particularly the basic, sp²-hybridized "pyridine-like" nitrogen, enable pyrazole derivatives to function as effective ligands in coordination chemistry. nih.govnih.gov These nitrogen-based ligands can coordinate with a wide variety of transition metal ions to form stable metal complexes. nih.govresearchgate.netresearchgate.net The coordination chemistry of pyrazole-derived ligands is extensive, leading to the formation of complexes with diverse structures and nuclearities, ranging from mononuclear to polynuclear assemblies. researchgate.netnih.gov

Pyrazole ligands can coordinate to metal centers in several modes. They can act as neutral monodentate ligands through the pyridine-like nitrogen or, upon deprotonation of the N1-H, as mono-anionic bridging ligands (pyrazolates) that can link multiple metal centers. researchgate.net The substituents on the pyrazole ring play a crucial role in modifying the electronic and steric properties of the ligand, which in turn influences the structure, stability, and properties of the resulting metal complexes. saudijournals.com For instance, pyrazole-based ligands with additional donor atoms from substituents can act as bidentate or polydentate chelating agents. saudijournals.comresearchgate.net

Numerous studies have reported the synthesis and characterization of coordination complexes involving substituted pyrazoles and various transition metals, including copper(II), cobalt(II), nickel(II), cadmium(II), iron(II), and manganese. nih.govresearchgate.netnih.govmdpi.com The geometry of these complexes varies significantly and can include octahedral, tetrahedral, or square planar arrangements around the metal center. researchgate.netnih.govpen2print.org

The following table presents examples of coordination complexes formed from pyrazole-derived ligands, highlighting the metal ion, the ligand, and the resulting complex.

| Metal Ion | Pyrazole-Derived Ligand | Resulting Complex Formula | Coordination Geometry |

|---|---|---|---|

| Cd(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L₁) | [Cd(L₁)₂Cl₂] | Not Specified |

| Cu(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L₁) | Cu(L₁)₂(C₂H₅OH)₂₂ | Not Specified |

| Fe(III) | 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one (L₂) | Fe(L₂)₂(H₂O)₂₂·2H₂O | Not Specified |

| Co(II) | 3,5-dimethylpyrazole (B48361) (Hdmpz) | [Co(Hdmpz)₄(H₂O)₂]Cl₂ | Hexa-coordinated |

| Mn(II) | 3-tert-butyl-4-cyano pyrazole | Octahedral complex with pyrazoles, triflates, and water | Octahedral |

Spectroscopic and Advanced Characterization of Functionalized Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules in solution. researchgate.net By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom within (5-iodo-1-methyl-1H-pyrazol-3-yl)methanol can be determined.

In the ¹H NMR spectrum, distinct signals are expected for the methyl, methylene (B1212753), hydroxyl, and pyrazole (B372694) ring protons. The N-methyl group (N-CH₃) protons would likely appear as a singlet in the range of δ 3.7–4.0 ppm. The methylene protons (-CH₂OH) adjacent to the pyrazole ring are expected to produce a singlet around δ 4.5–4.8 ppm. The proton on the pyrazole ring (C4-H) should also appear as a singlet, anticipated in the aromatic region, likely around δ 6.0-6.5 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet whose chemical shift can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. The N-methyl carbon is expected to resonate at approximately δ 35–40 ppm. The methylene carbon (-CH₂OH) would likely appear around δ 55–60 ppm. The pyrazole ring carbons exhibit characteristic shifts: C3 (bearing the methanol (B129727) group) is expected around δ 150–155 ppm, C4 around δ 110–115 ppm, and the iodine-substituted C5 is predicted to be significantly upfield, around δ 85–90 ppm, due to the heavy atom effect of iodine. rsc.org

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| N-Methyl | -CH₃ | 3.7–4.0 (s) | 35–40 |

| Methylene | -CH₂OH | 4.5–4.8 (s) | 55–60 |

| Hydroxyl | -OH | Variable (br s) | - |

| Pyrazole Ring | C3- | - | 150–155 |

| C4-H | 6.0–6.5 (s) | 110–115 | |

| C5-I | - | 85–90 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

For this compound, the IR spectrum is expected to be dominated by a strong, broad absorption band in the region of 3200–3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding in the solid state or concentrated solutions. derpharmachemica.com C-H stretching vibrations from the methyl and methylene groups are anticipated in the 2850–3000 cm⁻¹ region, while the aromatic C-H stretch of the pyrazole ring is expected just above 3000 cm⁻¹. researchgate.net

The "fingerprint region" (below 1600 cm⁻¹) will contain several characteristic bands. C=N and C=C stretching vibrations of the pyrazole ring are expected between 1400 and 1600 cm⁻¹. derpharmachemica.com C-O stretching of the primary alcohol will likely appear as a strong band around 1050–1150 cm⁻¹. The C-I stretching vibration is expected at lower wavenumbers, typically in the 500–600 cm⁻¹ range. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrazole ring and the C-I bond, which may be weak in the IR spectrum.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch | 3200–3600 | Strong, Broad |

| Aromatic C-H stretch | 3050–3150 | Medium |

| Aliphatic C-H stretch | 2850–3000 | Medium |

| C=N / C=C ring stretch | 1400–1600 | Medium-Strong |

| C-O stretch | 1050–1150 | Strong |

| C-I stretch | 500–600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition (C₅H₇IN₂O).

Under electron impact (EI) ionization, the molecule is expected to exhibit a distinct molecular ion peak (M⁺). The fragmentation pattern would likely be governed by the cleavage of the weakest bonds and the formation of stable fragments. A prominent fragmentation pathway would involve the loss of the iodine atom, resulting in a significant [M-I]⁺ peak. Another characteristic fragmentation would be the loss of the hydroxymethyl group (-CH₂OH), leading to an [M-31]⁺ fragment. Alpha-cleavage next to the pyrazole ring could result in the loss of a hydrogen radical to give an [M-1]⁺ peak. Further fragmentation of the pyrazole ring itself, such as the loss of HCN, is also a common pathway for pyrazole derivatives. researchgate.net

| m/z | Fragment Identity | Description |

|---|---|---|

| 252 | [C₅H₇IN₂O]⁺ | Molecular Ion (M⁺) |

| 251 | [M-H]⁺ | Loss of a hydrogen radical |

| 221 | [M-CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 125 | [M-I]⁺ | Loss of iodine radical |

| 94 | [C₄H₆N₂]⁺ | Fragment from loss of I and CH₂OH |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net Although a specific crystal structure for this compound is not available, its solid-state architecture can be predicted based on known structures of related pyrazole derivatives. researchgate.netnih.govspast.org

| Parameter | Predicted Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Pyrazole Ring | Planar |

| C(5)-I Bond Length | ~2.05–2.10 Å |

| Intermolecular Interactions | Strong O-H···N hydrogen bonding |

| Packing Motif | Chains or dimers linked by hydrogen bonds |

Computational Chemistry and Theoretical Investigations of Iodo and Hydroxymethyl Pyrazoles

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of pyrazole (B372694) derivatives, offering a balance between accuracy and computational cost. eurasianjournals.comresearchgate.net For (5-iodo-1-methyl-1H-pyrazol-3-yl)methanol, DFT calculations are employed to determine its optimized molecular geometry, electron distribution, and thermodynamic stability. These calculations reveal how the substituents—an iodine atom at the 5-position, a methyl group at the N1-position, and a hydroxymethyl group at the 3-position—modulate the electronic landscape of the pyrazole ring.

The iodine atom, being a large and polarizable halogen, acts as a weak electron-withdrawing group through induction but can also participate in halogen bonding. The N-methyl group solidifies the tautomeric form of the pyrazole and contributes to its electronic properties. The hydroxymethyl group can act as both a hydrogen bond donor and acceptor, significantly influencing intermolecular interactions. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which identifies regions of positive and negative potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool within the DFT framework for predicting the chemical reactivity of a molecule. wikipedia.orgbhu.ac.in It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrazole ring and potentially the iodine atom, while the LUMO is likely localized on the pyrazole ring, influenced by the substituents. The precise energies and distributions of these orbitals, calculated using DFT, determine the molecule's reactivity profile. For instance, a high HOMO coefficient on a specific atom would indicate that it is the primary site for electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Note: These values are illustrative and based on typical DFT calculations for similar heterocyclic compounds.

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be used to validate experimental findings. nih.govnih.gov For this compound, theoretical calculations can generate predicted Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. jocpr.comresearchgate.net

IR Spectroscopy: Theoretical vibrational frequency calculations can predict the positions and intensities of absorption bands in the IR spectrum. Key predicted vibrations would include the O-H stretching of the hydroxymethyl group, C-H stretches of the methyl and pyrazole ring, C=N and C=C ring stretching modes, and the C-I stretching frequency. Comparing calculated spectra with experimental data helps confirm the molecular structure. jocpr.comresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These calculations can help in the assignment of complex experimental spectra and confirm the substitution pattern on the pyrazole ring.

Table 2: Comparison of Hypothetical Experimental and DFT-Calculated Vibrational Frequencies

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| -OH | O-H Stretch | 3450 | 3400 |

| -CH₃ | C-H Stretch (asym) | 2980 | 2975 |

| Pyrazole Ring | C=N Stretch | 1550 | 1545 |

| -CH₂OH | C-O Stretch | 1050 | 1040 |

| C-I | C-I Stretch | 580 | 570 |

Note: Calculated frequencies are often scaled to better match experimental values.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. eurasianjournals.com For this compound, MD simulations can be performed in various environments, such as in a solvent like water, to study its conformational flexibility and intermolecular interactions. rdd.edu.iquomustansiriyah.edu.iq

Key areas of investigation using MD include:

Conformational Analysis: The hydroxymethyl group (-CH₂OH) has rotational freedom. MD simulations can explore the preferred orientations (rotamers) of this group and the energy barriers between them.

Solvation and Hydrogen Bonding: In an aqueous solution, MD simulations can characterize the hydration shell around the molecule. uomustansiriyah.edu.iquomustansiriyah.edu.iq They can reveal the strength, lifetime, and geometry of hydrogen bonds formed between the molecule's hydroxyl group and pyrazole nitrogen atoms with surrounding water molecules.

Halogen Bonding: The iodine atom at the 5-position can act as a halogen bond donor, forming non-covalent interactions with electron-donating atoms. MD simulations can help identify and characterize these interactions, which are crucial in crystal engineering and molecular recognition.

Molecular Docking Studies (focused on understanding binding modes and structural insights)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, which possesses features common in pharmacologically active molecules, docking studies are invaluable for understanding its potential interactions with biological targets like enzymes or receptors. mdpi.comnih.govbiointerfaceresearch.com

A typical docking study would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound is energy-minimized, and the 3D structure of a target protein is obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: The ligand is placed in the active site of the receptor, and a scoring function is used to evaluate thousands of possible binding poses, ranking them based on binding affinity. nih.gov

The results provide insights into the binding mode, identifying key intermolecular interactions such as:

Hydrogen Bonds: Formed by the hydroxymethyl group and the sp²-hybridized nitrogen of the pyrazole ring. nih.gov

Halogen Bonds: The iodine atom can form favorable interactions with electron-rich residues like serine or the backbone carbonyls.

Hydrophobic Interactions: The methyl group and the pyrazole ring can interact with nonpolar amino acid residues.

These structural insights are critical for structure-based drug design and for explaining the molecule's potential biological activity. mdpi.commdpi.com

Advanced Computational Methods for Reaction Mechanism Elucidation

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound or its subsequent reactions. mdpi.com DFT calculations can be used to map the potential energy surface of a reaction. This involves:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barrier for the reaction, which provides information about the reaction rate.

Analyzing Reaction Pathways: Following the intrinsic reaction coordinate (IRC) to confirm that a transition state correctly links the desired reactants and products.

For example, the synthesis of substituted pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com Computational methods can elucidate the regioselectivity of this reaction, explaining why certain isomers are formed preferentially over others.

Aromaticity and Tautomerism Studies in Substituted Pyrazoles

The pyrazole ring is an aromatic heterocycle, and its degree of aromaticity influences its stability and reactivity. nih.govuj.edu.pl Computational methods can quantify aromaticity using indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). dntb.gov.ua These calculations would likely confirm the significant aromatic character of the this compound ring. The substituents can modulate this aromaticity; for instance, the electron-withdrawing nature of iodine might slightly alter the electron delocalization within the ring. purkh.com

Tautomerism is a key feature of many pyrazole compounds, typically involving the migration of a proton between the two nitrogen atoms. nih.govresearchgate.net However, in this compound, the presence of the methyl group on the N1 nitrogen atom prevents this common form of annular tautomerism. This "locks" the molecule into a single tautomeric form, simplifying its chemical behavior and making it a more predictable scaffold for further chemical modification. Computational studies can confirm the high energy barrier that would be required to move the methyl group, thus validating the stability of the N1-methylated isomer. researchgate.net

Applications of Functionalized Pyrazoles As Versatile Synthetic Intermediates

Building Blocks for Complex Heterocyclic Architectures

Functionalized pyrazoles are fundamental building blocks in the synthesis of a diverse array of complex heterocyclic architectures. The pyrazole (B372694) core itself is a prevalent motif in many biologically active compounds. The presence of both an iodo and a hydroxymethyl group on the (5-iodo-1-methyl-1H-pyrazol-3-yl)methanol scaffold offers multiple points for elaboration.

The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, which can then participate in cyclization reactions to form fused heterocyclic systems. For instance, condensation of a pyrazole-3-carboxaldehyde with a binucleophile can lead to the formation of pyrazolopyrimidines, pyrazolopyridines, or other fused bicyclic systems. These fused systems are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.

Furthermore, the iodine atom at the 5-position can be utilized in intramolecular cross-coupling reactions. For example, if a suitable coupling partner is introduced at the 3-position via the hydroxymethyl group, an intramolecular Heck or Suzuki reaction could be employed to construct a new ring fused to the pyrazole core. This strategy provides a powerful tool for the convergent synthesis of complex polycyclic heteroaromatic compounds.

Precursors in the Synthesis of Complex Organic Molecules

The carbon-iodine bond in this compound is a key feature that enables its use as a precursor in the synthesis of more complex organic molecules through various cross-coupling reactions. Iodinated pyrazoles are known to be excellent substrates for palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. nih.gov

These reactions allow for the introduction of a wide variety of substituents at the 5-position of the pyrazole ring, including aryl, heteroaryl, alkynyl, and amino groups. This versatility is crucial for creating libraries of compounds for drug discovery and for the synthesis of targeted molecules with specific properties. For example, a Suzuki coupling could be used to introduce a phenyl group, while a Sonogashira coupling could install a phenylethynyl moiety. nih.gov

The hydroxymethyl group at the 3-position can also be derivatized to introduce further complexity. It can be converted into a leaving group, such as a tosylate or a mesylate, to allow for nucleophilic substitution, or it can be used as a handle to attach the pyrazole moiety to a larger molecular scaffold.

Role in Ligand Design for Organometallic Chemistry

Pyrazole-containing ligands have played a significant role in the development of organometallic chemistry and catalysis. The nitrogen atoms of the pyrazole ring can coordinate to a wide range of metal centers, and the substituents on the pyrazole ring can be used to fine-tune the steric and electronic properties of the resulting metal complexes.

This compound offers several possibilities for ligand design. The pyrazole nitrogen atoms can act as a chelating unit. The hydroxymethyl group can also participate in coordination to a metal center, potentially forming a bidentate or even a tridentate ligand if the iodine is replaced with another coordinating group.

The presence of the iodine atom allows for post-synthetic modification of the ligand. For example, a cross-coupling reaction could be performed on the coordinated ligand to introduce a new functional group, which could modulate the catalytic activity or selectivity of the metal complex. This approach allows for the rapid generation of a diverse range of ligands from a single precursor.

Utilization in Materials Science

Pyrazole derivatives have found applications in materials science due to their unique photophysical and electronic properties. They have been incorporated into organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials. The ability to functionalize the pyrazole ring at multiple positions is key to tailoring their properties for specific applications.

The this compound scaffold could be a valuable building block for new materials. The iodo group can be used to attach the pyrazole unit to a polymer backbone or to another chromophore via cross-coupling reactions. The hydroxymethyl group can be used for surface functionalization or for the formation of hydrogen-bonded networks in the solid state.

By carefully choosing the substituents to be introduced via the iodo and hydroxymethyl groups, it is possible to tune the emission color, quantum yield, and other photophysical properties of the resulting materials. This makes this compound a promising platform for the development of new functional organic materials.

Future Research Directions and Emerging Trends in Functionalized Pyrazole Chemistry

Development of Chemo- and Regioselective Synthetic Methods for Complex Pyrazole (B372694) Derivatives

The precise control over the arrangement of substituents on the pyrazole ring is paramount for establishing structure-activity relationships and optimizing molecular properties. Historically, classical methods like the Knorr pyrazole synthesis, involving the condensation of 1,3-dicarbonyl compounds with hydrazines, often suffer from a lack of regioselectivity, leading to mixtures of isomers that are difficult to separate. mdpi.commdpi.com This challenge has spurred the development of more sophisticated and selective synthetic strategies.

A primary focus of modern research is the development of synthetic routes that provide unambiguous control over substituent placement. One of the most powerful techniques is the [3+2] dipolar cycloaddition reaction. nih.gov The reaction of 1,3-dipoles, such as in-situ generated nitrilimines or sydnones, with specifically substituted alkynes or alkenes offers a highly regioselective pathway to polysubstituted pyrazoles. mdpi.comacs.orgnih.gov This approach allows for the pre-installation of desired functional groups on the precursors, which then dictates their final position on the heterocyclic core.

Transition-metal catalysis has also emerged as a vital tool for regiocontrol. For instance, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have been shown to produce 3-CF3-pyrazoles with high regioselectivity and in excellent yields. mdpi.com Similarly, novel metal-oxo-cluster-based catalysts have demonstrated exceptional activity in the condensation and cyclization of sulfonyl hydrazides and 1,3-diketones, leading to impressive yields of the desired pyrazole products. mdpi.com

For a target like (5-iodo-1-methyl-1H-pyrazol-3-yl)methanol, these advanced methods are critical. A chemo- and regioselective strategy would be required to ensure the methyl group is placed exclusively on the N1 position, while the hydroxymethyl and iodo groups are precisely installed at the C3 and C5 positions, respectively, avoiding the formation of other isomers.

| Method | Description | Regioselectivity | Key Advantages |

| Modified Knorr Condensation | Reaction of 1,3-dicarbonyl compounds or their surrogates with hydrazines. | Often low to moderate, yielding isomeric mixtures. | Uses readily available starting materials. |

| [3+2] Dipolar Cycloaddition | Reaction of 1,3-dipoles (e.g., nitrilimines, diazo compounds) with alkynes or alkenes. mdpi.comnih.gov | Generally high to excellent. nih.gov | High predictability and control over substituent placement. |

| Transition-Metal Catalysis | Use of metals (e.g., Ag, Rh, Cu) to catalyze cyclization or condensation reactions. mdpi.com | Can be very high, depending on the catalyst and substrate. | Mild reaction conditions, high yields, and functional group tolerance. |

| Pyrylium (B1242799) Salt Rearrangement | Base-mediated reaction of pyrylium salts with diazo compounds. | High, affording specific tautomeric mixtures. rsc.org | Access to complex pyrazole-chalcone structures. |

Exploration of Novel Reactivity Patterns for Further Functionalization

Beyond the initial construction of the pyrazole ring, future research is heavily invested in discovering novel ways to modify the existing scaffold. This allows for the late-stage diversification of complex molecules, which is a highly valuable strategy in drug discovery.

Direct C-H Activation has become a transformative approach in organic synthesis. rsc.orgmdpi.com Instead of relying on pre-functionalized pyrazoles (e.g., halogenated or organometallic derivatives), transition-metal catalysts, particularly those based on rhodium, ruthenium, and palladium, can directly activate and functionalize the C-H bonds of the pyrazole ring. rsc.orgresearchgate.netosti.gov This atom-economical method provides access to a wide range of C-C and C-heteroatom bonds, often with high regioselectivity at the C4 or C5 positions, which are typically less reactive. rsc.org For a molecule like this compound, C-H activation could enable the selective introduction of new functional groups at the C4 position, the only unsubstituted carbon on the ring.

Photoredox Catalysis is another rapidly expanding frontier. acs.org Utilizing visible light as a clean energy source, photocatalysts can facilitate a wide array of transformations under exceptionally mild conditions. rsc.orgresearchgate.net This technology has been applied to the C-H functionalization of heterocycles, including pyrazoles, enabling reactions such as alkylation, arylation, and trifluoromethylation that are often difficult to achieve with traditional methods. nih.govmdpi.com

Furthermore, the existing functional groups on a pyrazole can be exploited. The iodo-substituent in this compound is a particularly versatile synthetic handle. It serves as an ideal precursor for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. arkat-usa.org These reactions allow for the straightforward introduction of diverse aryl, alkynyl, and amino groups at the C5 position, providing a powerful tool for molecular diversification. arkat-usa.orgnih.gov

Integration of Machine Learning and Artificial Intelligence in Pyrazole Synthesis and Design

Computer-Aided Synthesis Planning (CASP) tools are becoming increasingly sophisticated. acs.orgnih.gov By training on vast databases of known chemical reactions, AI algorithms can propose novel and efficient retrosynthetic pathways for complex targets like this compound. These systems can identify non-intuitive routes that may be more efficient or use more sustainable reagents than those conceived by human chemists.

In addition to route design, ML models can predict reaction outcomes, including yields and potential side products. gcande.org This predictive power can significantly reduce the amount of trial-and-error experimentation required to optimize a synthetic step, saving time and resources. For the synthesis of highly substituted pyrazoles where multiple side reactions are possible, this could be particularly impactful.

Advancements in Sustainable and Scalable Production of Functionalized Pyrazoles

As functionalized pyrazoles find increasing application in pharmaceuticals and agrochemicals, the need for sustainable and scalable production methods becomes critical. This has led to a focus on green chemistry principles and innovative engineering solutions.

Flow Chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing. nih.govmdpi.com Performing reactions in microreactors or flow systems offers superior control over parameters like temperature and mixing, leading to higher yields, improved safety, and greater consistency. researchgate.netgalchimia.com Flow chemistry is particularly well-suited for reactions that are highly exothermic or use hazardous intermediates. It also facilitates easier scale-up, a crucial consideration for industrial production. thieme-connect.com The synthesis of pyrazoles from intermediates like enaminones has been efficiently demonstrated in flow systems. galchimia.com

Green Chemistry Methodologies are being actively developed to minimize the environmental impact of pyrazole synthesis. This includes the use of environmentally benign solvents like water, or conducting reactions under solvent-free conditions. tandfonline.comresearchgate.netacs.org Microwave-assisted synthesis has also been shown to accelerate reactions and improve yields, reducing energy consumption and reaction times. nih.gov There is also a strong push towards replacing stoichiometric reagents with catalytic alternatives, especially using earth-abundant and non-toxic metals like iron. rsc.org The development of reusable heterogeneous catalysts is another key area, simplifying product purification and reducing chemical waste. researchgate.net These sustainable approaches will be essential for the economically viable and environmentally responsible production of complex pyrazoles in the future.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (5-iodo-1-methyl-1H-pyrazol-3-yl)methanol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with iodinated carbonyl precursors. For example, refluxing a pyrazole precursor with hydrazine hydrate and KOH in ethanol, followed by acidification and crystallization, yields the product . Optimization involves adjusting reaction time (5–8 hours), temperature (70–90°C), and stoichiometric ratios of reagents. Purification via recrystallization (ethanol/water mixtures) improves purity. Monitoring via TLC ensures reaction completion .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- Spectroscopy : H/C NMR confirms substitution patterns (e.g., iodinated C5, methyl at N1). IR identifies O–H (3200–3600 cm) and C–I (500–600 cm) stretches .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 279.01) .

- Elemental Analysis : Matches calculated C, H, N, and I percentages.

Q. How can researchers ensure stable handling of this compound given its reactive functional groups?

- Methodology : The iodo group is light-sensitive, and the methanol moiety is hygroscopic. Store in amber vials under inert gas (N/Ar) at –20°C. Conduct reactions in anhydrous solvents (e.g., dry THF) and use Schlenk techniques for air-sensitive steps .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodology : Single-crystal diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles. Refinement using SHELXL (anisotropic displacement parameters, hydrogen bonding networks) achieves R < 0.05. Software like WinGX or OLEX2 visualizes packing diagrams .

Q. What computational approaches (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodology : DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). Solvent effects (PCM model) and Mulliken charges identify nucleophilic/electrophilic sites. Compare with experimental NMR chemical shifts for validation .

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

- Methodology : Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds (e.g., O–H···N or O–H···I) into patterns like or . Mercury software quantifies interaction distances and angles, revealing supramolecular motifs relevant to material stability .

Q. What strategies address contradictory bioactivity data in antimicrobial assays for pyrazole derivatives?

- Methodology :

- Replicate Studies : Conduct ≥3 independent assays (e.g., broth microdilution for MIC values) to assess reproducibility.

- Control Variables : Standardize microbial strains, inoculum size, and incubation conditions.

- Statistical Analysis : Apply ANOVA or Tukey’s test to identify significant differences (p < 0.05) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

- Methodology :

- Analog Synthesis : Replace iodine with Br/Cl or modify the methanol group to esters.

- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinities to targets (e.g., bacterial enzymes).

- Pharmacophore Mapping : Identify critical moieties (e.g., iodine for hydrophobic interactions) using CoMFA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.